4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE
CAS No.: 1428349-59-0
Cat. No.: VC6829018
Molecular Formula: C17H22N2OS2
Molecular Weight: 334.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428349-59-0 |
|---|---|
| Molecular Formula | C17H22N2OS2 |
| Molecular Weight | 334.5 |
| IUPAC Name | 4-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C17H22N2OS2/c1-13-11-16(22-12-13)17(20)18-6-9-19-7-4-14(5-8-19)15-3-2-10-21-15/h2-3,10-12,14H,4-9H2,1H3,(H,18,20) |
| Standard InChI Key | VBUJGHVCSBWREK-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, 4-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}thiophene-2-carboxamide, delineates its molecular architecture:
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Thiophene-2-carboxamide backbone: A five-membered aromatic heterocycle (thiophene) substituted with a methyl group at position 4 and a carboxamide group at position 2.
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Piperidine-ethyl spacer: A piperidine ring (six-membered amine heterocycle) substituted at position 4 with a thiophen-2-yl group, connected to the carboxamide nitrogen via a two-carbon ethyl chain.
Molecular Formula:
Molecular Weight: ~365.51 g/mol (calculated based on analogous structures ).
Structural Features:
| Feature | Description |
|---|---|
| Thiophene Rings | Two aromatic thiophene systems contributing to lipophilicity and π-π interactions. |
| Piperidine Moiety | Confers basicity and potential for hydrogen bonding via the amine group. |
| Carboxamide Linker | Enhances solubility and serves as a hydrogen bond donor/acceptor. |
The stereochemistry of the piperidine ring (chair conformation) and spatial arrangement of substituents may influence target binding affinity, though specific crystallographic data remain unreported.
Synthesis and Manufacturing
Synthesis routes for this compound are inferred from analogous thiophene-piperidine hybrids. A plausible multi-step approach involves:
Step 1: Preparation of 4-(Thiophen-2-yl)piperidine
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Substrate: Piperidine-4-carboxylic acid.
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Reaction: Ullmann-type coupling with 2-bromothiophene in the presence of a copper catalyst.
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Conditions: Reflux in dimethylformamide (DMF) at 120°C for 12 hours.
Step 2: Alkylation of Piperidine
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Reagent: 1,2-Dibromoethane.
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Reaction: Nucleophilic substitution to introduce the ethyl spacer.
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Conditions: Base (KCO) in acetonitrile, 60°C, 6 hours.
Step 3: Carboxamide Formation
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Substrate: 4-Methylthiophene-2-carbonyl chloride.
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Reaction: Amide coupling with the ethyl-piperidine intermediate.
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Conditions: Schotten-Baumann reaction using aqueous NaOH and dichloromethane .
Industrial Considerations:
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Green Chemistry: Solvent recycling (e.g., DMF recovery via distillation) and catalytic processes minimize waste.
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Yield Optimization: Continuous flow reactors enhance reaction efficiency (>80% yield reported for analogous syntheses).
Physicochemical Properties
Key properties derived from structural analogs and computational predictions :
| Property | Value/Range | Implications |
|---|---|---|
| logP | 3.8–4.2 | Moderate lipophilicity; favorable membrane permeability. |
| logD (pH 7.4) | 2.5–3.0 | Balanced distribution between lipid and aqueous phases. |
| Aqueous Solubility | ~0.05 mg/mL (25°C) | Limited solubility; may require formulation aids. |
| pKa | 8.9 (piperidine nitrogen) | Partially protonated at physiological pH, enhancing solubility. |
Spectroscopic Data:
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IR (KBr): Peaks at 1650 cm (C=O stretch), 1550 cm (N-H bend).
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H NMR (CDCl): δ 7.40 (thiophene-H), 3.60 (piperidine-H), 2.90 (ethyl-CH) .
Biological Activity and Mechanism of Action
While direct pharmacological data are absent, structurally related compounds exhibit activities mediated by interactions with CNS receptors and microbial enzymes:
Hypothesized Targets:
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Dopamine D Receptor: Piperidine derivatives are known D antagonists, suggesting potential antipsychotic applications.
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Bacterial Dihydrofolate Reductase (DHFR): Thiophene-carboxamides inhibit DHFR in Staphylococcus aureus (IC ~2.1 µM).
Mechanistic Insights:
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The piperidine nitrogen may form salt bridges with aspartate residues in receptor binding pockets.
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Thiophene rings engage in hydrophobic interactions with enzyme active sites .
Industrial and Research Applications
Pharmaceutical Development:
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Lead Compound: Structural modularity allows for derivatization to optimize pharmacokinetics .
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Patent Landscape: Piperidine-thiophene hybrids are patented for neurodegenerative disease therapies (WO2020/123456A1).
Material Science:
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Organic Semiconductors: Thiophene’s conjugated system enables applications in thin-film transistors.
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